molecular formula C12H10Cl2O2 B14351470 3-(3,4-dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one

3-(3,4-dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one

Katalognummer: B14351470
Molekulargewicht: 257.11 g/mol
InChI-Schlüssel: RKPIHPUQJWIVTG-UITAMQMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-Dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one is an organic compound characterized by its unique structure, which includes a dichlorobenzylidene group attached to a dihydrofuranone ring

Vorbereitungsmethoden

The synthesis of 3-(3,4-dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one typically involves a multi-step process. One common method includes the condensation of 3,4-dichlorobenzaldehyde with 5-methyldihydrofuran-2(3H)-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine or pyridine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

3-(3,4-Dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety, using reagents such as sodium methoxide or sodium ethoxide.

Wissenschaftliche Forschungsanwendungen

3-(3,4-Dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(3,4-dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

3-(3,4-Dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one can be compared with similar compounds such as:

    3,4-Dichlorobenzylidene derivatives: These compounds share the dichlorobenzylidene moiety but differ in the attached functional groups, leading to variations in their chemical and biological properties.

    Dihydrofuranone derivatives: Compounds with similar dihydrofuranone structures but different substituents exhibit distinct reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities.

Eigenschaften

Molekularformel

C12H10Cl2O2

Molekulargewicht

257.11 g/mol

IUPAC-Name

(3Z)-3-[(3,4-dichlorophenyl)methylidene]-5-methyloxolan-2-one

InChI

InChI=1S/C12H10Cl2O2/c1-7-4-9(12(15)16-7)5-8-2-3-10(13)11(14)6-8/h2-3,5-7H,4H2,1H3/b9-5-

InChI-Schlüssel

RKPIHPUQJWIVTG-UITAMQMPSA-N

Isomerische SMILES

CC1C/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C(=O)O1

Kanonische SMILES

CC1CC(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.